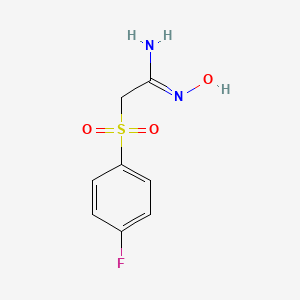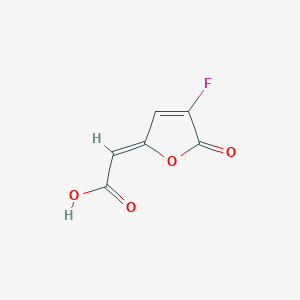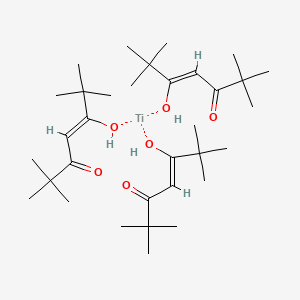
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titan(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) is a coordination compound where titanium is bonded to three molecules of 2,2,6,6-tetramethyl-3,5-heptanedione. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Explored for its anticancer properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials, such as thin films and coatings, due to its stability and reactivity.
Wirkmechanismus
Target of Action
Similar compounds like tris(2,2,6,6-tetramethyl-3,5-heptanedionato)iron(iii) and tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(iii) are known to be precursors for metal-organic chemical vapor deposition .
Biochemical Pathways
Similar compounds have been used in the formation of thin films on substrates , suggesting that it may play a role in material science applications rather than traditional biochemical pathways.
Result of Action
Similar compounds have been used as precursors for the formation of thin films on substrates , suggesting that it may have applications in the creation of specific material structures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) typically involves the reaction of titanium(III) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction is carried out in an inert atmosphere to prevent oxidation of the titanium(III) center. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing, heating, and purification is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedione ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often use other diketones or phosphine ligands under inert conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) complexes, while reduction can produce titanium(II) species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)yttrium(III)
- Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III)
Uniqueness
Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)titanium(III) is unique due to its specific coordination environment and the properties imparted by the titanium center. Compared to its manganese, yttrium, and europium counterparts, the titanium compound exhibits different reactivity and stability, making it suitable for applications where other metal complexes may not perform as effectively.
Eigenschaften
CAS-Nummer |
181418-64-4 |
|---|---|
Molekularformel |
C33H60O6Ti |
Molekulargewicht |
600.7 g/mol |
IUPAC-Name |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;titanium |
InChI |
InChI=1S/3C11H20O2.Ti/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
InChI-Schlüssel |
GDCBFXOQZJSCHZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ti] |
Kanonische SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-METHYL-2-((E)-3-[1-[3-(TRIMETHYLAMMONIO)PROPYL]-4(1H)-PYRIDINYLIDENE]-1-PROPENYL)-1,3-BENZOXAZOL-3](/img/new.no-structure.jpg)
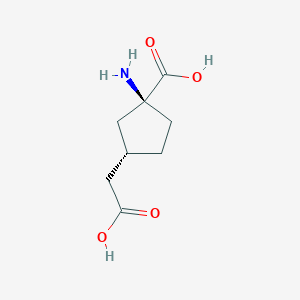
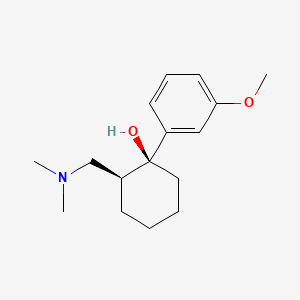
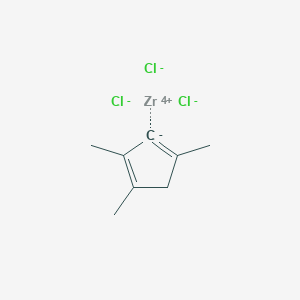
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B1142956.png)
